2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride
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Overview
Description
2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to yield the desired indole derivative . Industrial production methods often involve the use of methanesulfonic acid under reflux conditions to achieve high yields .
Chemical Reactions Analysis
2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxindoles, while reduction can yield dihydroindoles .
Scientific Research Applications
2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors in the body, influencing biological processes such as cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can be tailored for various applications in research and industry.
Properties
IUPAC Name |
2-[(2S)-2,3-dihydro-1H-indol-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAOPCWBFOTSRD-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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